2,5-Dimethoxypyridine

Physical Properties Purification Isomer Separation

2,5-Dimethoxypyridine is a dimethoxylated pyridine heterocycle (C7H9NO2, MW 139.15). Its substitution pattern at the 2- and 5-positions confers distinct electronic and steric properties that govern its reactivity in regioselective transformations, particularly as a precursor to 4,7-dimethoxy 5- and 6-azaindoles.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 867267-24-1
Cat. No. B1356635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxypyridine
CAS867267-24-1
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)OC
InChIInChI=1S/C7H9NO2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3
InChIKeyHFFNRRVTKJCKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxypyridine (CAS 867267-24-1): Procurement-Focused Overview of a Regioselective Pyridine Building Block


2,5-Dimethoxypyridine is a dimethoxylated pyridine heterocycle (C7H9NO2, MW 139.15) . Its substitution pattern at the 2- and 5-positions confers distinct electronic and steric properties that govern its reactivity in regioselective transformations, particularly as a precursor to 4,7-dimethoxy 5- and 6-azaindoles [1]. Unlike its isomers, this specific substitution enables ortho-directing effects critical for formylation and subsequent cyclization steps [1].

Why Generic Dimethoxypyridine Substitution Fails: Critical Distinctions Between 2,5-, 2,6-, and 3,5-Isomers


Direct substitution of 2,5-Dimethoxypyridine with its 2,6- or 3,5-regioisomers is not chemically permissible for applications requiring precise regiochemical control. The three isomers exhibit markedly different physical properties and reactivity profiles. For example, the 2,6-isomer has a boiling point of 179°C [1], while the 3,5-isomer boils at 225.6°C . These disparities directly impact purification strategies and reaction work-up. More critically, the 2,5-substitution pattern is uniquely required for the regioselective formylation leading to 4,7-dimethoxy azaindoles, a structural motif in anti-HIV agents [2]. The 2,6- and 3,5-isomers cannot provide the same ortho-directing/repulsing effects [2], making them unsuitable replacements in these synthetic routes.

2,5-Dimethoxypyridine: Quantified Differentiation Evidence vs. Closest Analogs


Elevated Boiling Point Enables Simpler Separation from 2,6-Isomer During Distillation

2,5-Dimethoxypyridine possesses a significantly higher boiling point (203.5±20.0°C at 760 mmHg) compared to its 2,6-regioisomer (179°C) [1]. This ~24.5°C difference provides a larger operational window for separation via fractional distillation, reducing cross-contamination risk when both isomers are present in a mixture.

Physical Properties Purification Isomer Separation

Regioselective Formylation Enables Synthesis of 4,7-Dimethoxy Azaindoles Not Accessible with 2,6- or 3,5-Isomers

The 2,5-dimethoxy substitution pattern is essential for the regioselective synthesis of 4,7-dimethoxy 5- and 6-azaindoles . This is achieved via the appropriate choice of ortho-directing or ortho-repulsing groups during pyridine ring formylation . The 2,6- and 3,5-dimethoxypyridine isomers lack the correct spatial arrangement of methoxy groups to direct formylation to the required position, thereby failing to yield the target azaindole scaffold .

Regioselective Synthesis Azaindoles Anti-HIV Agents

Density Difference of 0.011 g/cm³ vs. 2,6-Isomer Facilitates Liquid-Liquid Extraction or Centrifugal Partitioning

2,5-Dimethoxypyridine has a predicted density of 1.064±0.06 g/cm³ at 20°C [1], whereas the 2,6-isomer has a reported density of 1.053 g/cm³ . While small, this 0.011 g/cm³ differential can be exploited in countercurrent chromatography or liquid-liquid extraction setups where density difference drives phase separation efficiency.

Physical Properties Separation Science Process Chemistry

Optimized Application Scenarios for 2,5-Dimethoxypyridine Based on Quantitative Evidence


Synthesis of 4,7-Dimethoxy 5- and 6-Azaindoles for Anti-HIV Drug Discovery

This compound is the required starting material for the regioselective formylation that yields 4,7-dimethoxy 5- and 6-azaindoles [1]. These azaindoles are critical intermediates in the synthesis of anti-HIV-1 agents [1]. Substitution with other dimethoxypyridine isomers will result in failed formylation or incorrect regiochemistry, rendering the synthetic route invalid [1].

Purification of Isomeric Mixtures via Fractional Distillation

When 2,5-Dimethoxypyridine is co-produced with its 2,6-isomer, the 24.5°C boiling point advantage (203.5°C vs. 179°C) [2] enables efficient separation by fractional distillation, minimizing the need for costly chromatographic purification.

Liquid-Liquid Extraction Processes in Multigram to Kilogram Scale Syntheses

The marginally higher density of 2,5-Dimethoxypyridine (1.064 g/cm³) compared to the 2,6-isomer (1.053 g/cm³) [3] can be leveraged in continuous liquid-liquid extraction or centrifugal partition chromatography to enhance phase separation and reduce processing time.

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